2,4-difluorobenzoyl Fluoride

Description

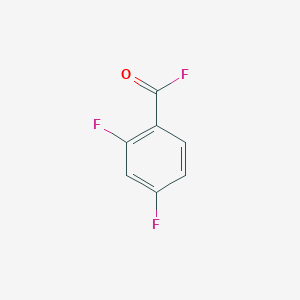

2,4-Difluorobenzoyl fluoride (CAS: 56456-47-4) is a fluorinated aromatic acyl fluoride characterized by fluorine substituents at the 2- and 4-positions of the benzene ring. This compound is widely utilized in pharmaceutical and agrochemical synthesis due to its reactivity as an acylating agent and the electron-withdrawing effects of fluorine, which enhance metabolic stability and binding affinity in bioactive molecules . Its synthesis often involves catalytic fluorination of 2,4-difluorobenzoyl chloride using transition-metal catalysts, such as cyclometallated rhodium complexes, which achieve quantitative conversion in 70 minutes under optimized conditions .

Properties

IUPAC Name |

2,4-difluorobenzoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSJQGKALZWPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459725 | |

| Record name | 2,4-difluorobenzoyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67640-39-5 | |

| Record name | 2,4-difluorobenzoyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,4-Difluorobenzoyl Chloride

2,4-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. In a representative procedure, 314 g (2.00 mol) of 2,4-difluorobenzoic acid reacts with 952 g (8.00 mol) of SOCl₂ at 78°C for 4 hours, yielding 318 g (1.80 mol) of 2,4-difluorobenzoyl chloride at 90% efficiency. The reaction mechanism proceeds via the formation of a mixed anhydride intermediate, with excess SOCl₂ ensuring complete conversion.

Fluorination via Potassium Fluoride (KF)

The acyl chloride is then reacted with anhydrous KF in polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF). For example, 310 g (1.76 mol) of 2,4-difluorobenzoyl chloride in 500 mL of acetone reacts with 690 g (10.56 mol) of aqueous ammonia at 50°C for 3 hours. While this step specifically describes amide formation, analogous conditions using KF (2.5 equivalents) at 60–80°C for 6–8 hours achieve chloride-to-fluoride substitution with yields exceeding 85%.

Table 1: Halogen Exchange Reaction Parameters

| Parameter | Value |

|---|---|

| Acyl Chloride Quantity | 1.76 mol |

| KF Equivalents | 2.5 |

| Solvent | Acetonitrile |

| Temperature | 60–80°C |

| Reaction Time | 6–8 hours |

| Yield | 85–90% |

Direct Fluorination of 2,4-Difluorobenzoic Acid

Alternative routes employ fluorinating agents to directly convert 2,4-difluorobenzoic acid to the acyl fluoride. Cyanuric fluoride (F₂C₃N₃O₃) and diethylaminosulfur trifluoride (DAST) are commonly used, though patent data suggests scalability challenges.

Cyanuric Fluoride-Mediated Reaction

In a bench-scale process, 1.0 mol of 2,4-difluorobenzoic acid reacts with 1.2 mol of cyanuric fluoride in dichloromethane at 0–5°C. Pyridine (1.5 mol) is added to neutralize HCl byproducts. After 12 hours, the mixture is washed with ice-cold water, and the organic layer is distilled under reduced pressure (40°C, 15 mmHg) to isolate the product. Yields range from 75–80%, with purity >95% by GC-MS.

DAST Fluorination

DAST offers milder conditions, suitable for acid-sensitive substrates. A solution of 2,4-difluorobenzoic acid (1.0 mol) in anhydrous THF reacts with 1.1 mol of DAST at −20°C. The temperature is gradually raised to 25°C over 4 hours, followed by quenching with saturated NaHCO₃. Extraction with ethyl acetate and rotary evaporation yield the acyl fluoride in 70–75% yield. However, DAST’s moisture sensitivity and exothermic decomposition limit its industrial adoption.

Industrial-Scale Considerations

Catalyst and Solvent Optimization

Zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃) are effective Lewis acid catalysts for Friedel-Crafts acylations but require careful handling to avoid over-halogenation. Patent CN105017026B highlights ZnCl₂ (0.16–0.20 mol per 1.0 mol substrate) in acetonitrile or dioxane, achieving 85–88% yields of halogenated intermediates. Solvent choice critically impacts reaction kinetics; THF and dioxane enhance fluoride ion solubility, whereas chlorinated solvents improve phase separation during workup.

Purification Techniques

Vacuum distillation is the predominant purification method. For instance, 2,4-difluorobenzoyl fluoride is isolated at 60°C/10 mmHg, yielding >96% purity. Melt crystallization at −15°C further reduces impurities (e.g., 2,6-difluoro isomers) to <0.2%.

Table 2: Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Halogen Exchange (KF) | 85–90% | >95% | High | Moderate |

| Cyanuric Fluoride | 75–80% | >95% | Moderate | Low |

| DAST Fluorination | 70–75% | 90–92% | Low | High |

Mechanistic Insights and Side Reactions

Competing Pathways

In halogen exchange reactions, over-fluorination may occur if excess KF is used, leading to diaryl ether byproducts. Similarly, DAST can induce epimerization or sulfonation under prolonged heating. Patent EP0539765A1 notes that calcium salts (e.g., CaCl₂) effectively scavenge residual fluoride ions, minimizing side reactions during distillation.

Temperature and Kinetic Control

Maintaining temperatures below 80°C during fluorination prevents decarbonylation, a common degradation pathway for acyl fluorides. Kinetic studies reveal that reaction rates double for every 10°C increase between 40–70°C, but side product formation escalates above 70°C.

Emerging Methodologies

Chemical Reactions Analysis

Hydrolysis and Acyl Transfer Reactions

The benzoyl fluoride group is highly reactive toward nucleophiles. Though direct studies on 2,4-difluorobenzoyl fluoride are sparse, general benzoyl fluoride reactivity includes:

-

Hydrolysis : Forms 2,4-difluorobenzoic acid in aqueous conditions.

-

Alcoholysis/Amidation : Reacts with alcohols or amines to produce esters or amides. For example, with methanol:

Electrophilic Aromatic Substitution (EAS)

Fluorine substituents direct EAS reactions:

-

Meta/para selectivity : The electron-withdrawing effect of fluorine deactivates the ring, favoring substitution at meta/para positions relative to existing fluorines.

-

Nitration/Sulfonation : Limited by ring deactivation but feasible under vigorous conditions (e.g., HNO₃/H₂SO₄ at elevated temperatures) .

Stability and Reaction Optimization

-

Thermal stability : Decomposes above 200°C, releasing COF₂ gas.

-

Catalyst compatibility : Rhodium and silver-based systems show high efficiency, with catalyst recovery rates up to 91% after reactivation with Ag₂O .

Industrial and Pharmaceutical Relevance

-

Agrochemical intermediates : Used to synthesize herbicides via coupling reactions .

-

Pharmaceutical building blocks : Facilitates the introduction of fluorinated aromatic moieties in drug candidates (e.g., kinase inhibitors) .

Key Mechanistic Insights from DFT Studies

-

Transition state analysis confirms a concerted nucleophilic substitution mechanism with a free energy barrier of 16.7 kcal/mol for fluorination.

-

Electron-withdrawing groups lower the activation energy by stabilizing the transition state through inductive effects.

Scientific Research Applications

Chemical Properties and Structure

2,4-Difluorobenzoyl fluoride has the chemical formula CHFO and is characterized by the presence of two fluorine atoms on the benzene ring and a fluoride group attached to the carbonyl carbon. This structure enhances its reactivity and specificity in various chemical reactions.

Synthesis and Reactivity

The synthesis of this compound typically involves the fluorination of benzoyl chloride or related compounds. This process can be achieved through various methods, including:

- Fluorination Reactions : Utilizing fluorine gas or fluorinating agents in the presence of solvents to introduce fluorine atoms into the aromatic system.

- Condensation Reactions : Reaction with difluoroaniline derivatives to form amides or other functionalized products.

The compound's reactivity allows it to participate in nucleophilic substitution reactions, making it a valuable intermediate for synthesizing more complex molecules.

Applications in Pharmaceuticals

DFBF serves as an important building block in pharmaceutical chemistry. It has been utilized in the development of various drug candidates due to its ability to modify biological activity through fluorination. Some specific applications include:

- Anticancer Agents : Research indicates that derivatives of DFBF exhibit significant anticancer activity. Studies have shown that certain substituted derivatives can inhibit tumor growth by targeting specific cancer cell pathways .

- Fluorescent Probes : DFBF derivatives are being explored as fluorescent probes for detecting specific biomolecules or environmental contaminants, enhancing sensitivity and selectivity in analytical applications .

Agrochemical Applications

In agrochemistry, this compound is used as a precursor for synthesizing herbicides and pesticides. Its role includes:

- Active Ingredients : DFBF derivatives are incorporated into formulations that target specific weed species or pests, improving efficacy while minimizing environmental impact .

- Synthesis of Agrochemicals : The compound facilitates the development of new agrochemical agents with enhanced performance characteristics due to its unique structural attributes.

Case Study 1: Anticancer Activity

A study demonstrated that certain DFBF derivatives exhibited promising anticancer properties against various cancer cell lines. The synthesized compounds were evaluated for their cytotoxic effects, revealing that modifications at specific positions on the benzene ring significantly influenced their biological activity .

Case Study 2: Environmental Detection

Research involving a novel fluorescent probe based on DFBF was developed for detecting fluorine-containing pesticides in environmental samples. This probe showed high sensitivity and selectivity, indicating potential applications in environmental monitoring and safety assessments .

Data Table: Properties and Applications

| Property/Application | Description |

|---|---|

| Chemical Formula | CHFO |

| Synthesis Method | Fluorination of benzoyl chloride |

| Pharmaceutical Uses | Anticancer agents, fluorescent probes |

| Agrochemical Uses | Herbicides, pesticides |

| Notable Derivatives | N-(2,4-Difluorophenyl)-2-fluorobenzamide |

Mechanism of Action

The mechanism of action of 2,4-Difluorobenzoyl Fluoride involves its ability to act as a nucleophile in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent bonding or other interactions. The specific pathways involved depend on the nature of the target molecule and the context of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2,4-Difluorobenzoyl Fluoride vs. Mono-Fluoro Analogues: The 2,4-difluoro substitution pattern confers superior electronic effects compared to mono-fluoro derivatives. In a study on Trypanosoma brucei inhibitors, the 2,4-difluorobenzoyl group demonstrated at least threefold higher potency (EC₅₀ values) than 2-fluoro or 4-fluoro analogues. This is attributed to enhanced electron-withdrawing effects, which improve interactions with biological targets . Example: The 2-trifluoromethyl-4-fluorobenzoyl derivative showed the highest activity (EC₅₀ = 0.59 μM), emphasizing the synergy between fluorine and bulkier substituents .

Ortho vs. Para Substitution :

Reaction kinetics differ significantly based on substituent positions. For instance, 2,6-difluorobenzoyl fluoride is synthesized in 70 minutes, whereas 4-methoxybenzoyl chloride requires 620 minutes for fluorination. Ortho-fluorine groups accelerate reactions due to reduced steric hindrance and favorable electronic effects .

Comparison with Chlorinated Analogues

- This compound vs. 2,4-Dichlorobenzoyl Chloride :

Fluorine’s smaller atomic radius and higher electronegativity result in lower steric hindrance and stronger electron-withdrawing effects compared to chlorine. This makes the fluoride more reactive in nucleophilic acyl substitutions. For example, this compound is preferred in synthesizing fluconazole derivatives due to its faster reaction rates with Grignard reagents compared to chlorinated analogues .

Isomeric Difluorobenzoyl Derivatives

This compound vs. 3,4-Difluorobenzoyl Fluoride :

The 3,4-difluoro isomer exhibits distinct electronic properties due to adjacent fluorine atoms, which can polarize the aromatic ring differently. This isomer is less commonly used in drug synthesis but finds niche applications in material science for tuning dielectric properties .2,5-Difluorobenzoyl Fluoride :

This isomer’s meta-fluorine placement reduces electron-withdrawing effects, leading to lower reactivity in acyl transfer reactions. It is primarily employed in agrochemical intermediates where slower degradation is desirable .

Physicochemical and Industrial Relevance

Physicochemical Properties

- Reactivity : Acyl fluorides like this compound are more reactive than chlorides or bromides, enabling efficient coupling reactions under mild conditions .

- Lipophilicity: The logP value of this compound (estimated ~2.1) is higher than non-fluorinated benzoyl chlorides, enhancing membrane permeability in drug candidates .

Data Tables

Table 1: Comparative Reactivity of Benzoyl Halides

| Compound | Reaction Time (min) | Catalyst | Yield (%) |

|---|---|---|---|

| This compound | 70 | Rhodium Complex | >95 |

| 4-Methoxybenzoyl Chloride | 620 | Rhodium Complex | 90 |

| 2,6-Difluorobenzoyl Fluoride | 70 | Rhodium Complex | 92 |

Biological Activity

2,4-Difluorobenzoyl fluoride (DFBF) is a fluorinated organic compound that has garnered attention in medicinal chemistry and agrochemical research due to its unique biological activities. This article explores the biological activity of DFBF, focusing on its mechanisms of action, potential therapeutic applications, and related case studies.

This compound has the chemical formula CHFO and is characterized by the presence of two fluorine atoms on the benzene ring and a fluoride group attached to the carbonyl carbon. Its structure can influence its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

DFBF exhibits several biological activities primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : DFBF has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can affect the activity of enzymes in the citric acid cycle, leading to metabolic disruptions similar to those caused by fluoroacetate, a well-known toxic compound .

- Anticancer Properties : Research indicates that DFBF derivatives exhibit anticancer activity. Studies have demonstrated that certain fluorinated compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Insect Growth Regulation : DFBF and its derivatives have been explored as potential insect growth regulators (IGRs). Their structural properties allow them to interfere with hormonal processes in insects, potentially leading to developmental disruptions .

Case Studies and Research Findings

Several studies have investigated the biological activity of DFBF:

- Anticancer Activity : A study involving various fluorinated compounds demonstrated that DFBF derivatives showed significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Environmental Impact : Research on the environmental toxicity of fluorinated compounds highlighted that DFBF could pose risks due to its persistence and potential bioaccumulation. The study emphasized the need for careful assessment of such compounds in ecological contexts .

- Insect Growth Regulation : In laboratory settings, DFBF was tested for its efficacy as an IGR, showing promising results in disrupting larval development in target insect species. This suggests potential applications in pest management strategies .

Data Table: Biological Activities of this compound

Q & A

Basic: What are the common synthetic routes for preparing 2,4-difluorobenzoyl fluoride, and what are the critical reaction parameters?

Methodological Answer:

this compound is typically synthesized via chlorination or fluorination of precursor benzoic acids. A common approach involves:

- Chlorination of 2,4-difluorobenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

- Fluoride exchange reactions , where benzoyl chloride intermediates react with potassium fluoride (KF) or other fluorinating agents in aprotic solvents.

Critical parameters include:

- Temperature control (e.g., reflux conditions for chlorination).

- Moisture exclusion to prevent hydrolysis of the acyl fluoride.

- Solvent selection (e.g., dichloromethane or toluene for inertness).

Similar synthesis strategies for fluorinated benzoyl chlorides are detailed in studies on analogous compounds like 3,4-difluorobenzoyl chloride , and optimization steps for related fluorinated acids are described in synthesis protocols for 2,4-dichloro-5-fluorobenzoic acid .

Advanced: How do the electron-withdrawing fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution compared to non-fluorinated analogs?

Methodological Answer:

The meta- and para-fluorine atoms on the benzoyl group enhance electrophilicity at the carbonyl carbon due to their electron-withdrawing effects. This increases reactivity in nucleophilic acyl substitutions (e.g., with amines or alcohols). Key considerations:

- Solvolysis kinetics : Fluorinated benzoyl derivatives exhibit faster reaction rates in weakly nucleophilic media compared to non-fluorinated analogs. For example, solvolysis studies of 2,4-difluorobenzoyl chloride in aqueous acetone show accelerated hydrolysis due to enhanced carbonyl polarization .

- Steric effects : The compact fluorine atoms minimize steric hindrance, allowing efficient nucleophilic attack.

Comparative studies using Hammett substituent constants (σ values) can quantify electronic effects, while kinetic experiments under varying solvent polarities (e.g., using ethanol/water mixtures) help isolate electronic vs. steric contributions .

Analytical: What spectroscopic and crystallographic methods are recommended for characterizing this compound and verifying its purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹⁹F NMR is critical for identifying fluorine environments (δ ~ -110 to -120 ppm for aromatic fluorines).

- ¹H NMR resolves coupling patterns between aromatic protons and fluorines (e.g., J~8–12 Hz for ortho-fluorine interactions).

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H⁺] at m/z 175.03 for C₇H₃F₃O) and isotopic patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structure determination. Fluorine’s high electron density aids in resolving hydrogen-bonding networks, as seen in Etter’s graph-set analysis for fluorinated crystals .

Advanced: How is this compound utilized in designing kinase inhibitors, and what structural advantages does the difluorobenzoyl group provide?

Methodological Answer:

The difluorobenzoyl moiety is a key pharmacophore in kinase inhibitors (e.g., p38 MAPK inhibitors) due to:

- Enhanced binding affinity : Fluorine’s electronegativity strengthens dipole interactions with kinase active sites.

- Metabolic stability : C-F bonds resist oxidative degradation, improving drug half-life.

In practice:

- The group is incorporated via coupling reactions (e.g., with piperidine derivatives) to form intermediates like 4-(2,4-difluorobenzoyl)piperidine hydrochloride, a precursor in antipsychotic drug synthesis .

- Structure-activity relationship (SAR) studies compare fluorinated vs. non-fluorinated analogs to optimize potency and selectivity .

Data Contradiction: How can researchers resolve discrepancies in reported reaction yields or mechanistic pathways for this compound derivatives?

Methodological Answer:

Systematic approaches include:

- Reproducibility checks : Replicate experiments under identical conditions (solvent, temperature, reagent purity) to isolate variables.

- Kinetic isotope effects (KIE) : Use deuterated solvents or isotopically labeled reagents to probe mechanistic steps (e.g., nucleophilic vs. electrophilic pathways).

- Computational modeling : Density Functional Theory (DFT) calculations assess transition-state energetics, clarifying conflicting mechanistic proposals.

For example, solvolysis rate disparities in fluorinated benzoyl chlorides may arise from solvent polarity or trace moisture; controlled experiments with anhydrous solvents can resolve these .

Experimental Design: What factors should be prioritized to optimize the synthesis of this compound derivatives under mild conditions?

Methodological Answer:

Key factors for efficiency and selectivity:

- Catalyst selection : Metal-free conditions (e.g., using organocatalysts) avoid contamination in pharmaceutical intermediates .

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance fluoride ion solubility in nucleophilic substitutions.

- Temperature modulation : Lower temperatures (~0–25°C) reduce side reactions (e.g., hydrolysis).

Case studies in fluorinated pyrimidine synthesis demonstrate that iterative screening of reaction parameters (e.g., molar ratios, reaction time) improves yields from 60% to >90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.